molecular formula C8H11N3O6 B8816207 1-(beta-D-Xylofuranosyl)-6-azauracil

1-(beta-D-Xylofuranosyl)-6-azauracil

Cat. No.: B8816207
M. Wt: 245.19 g/mol
InChI Key: WYXSYVWAUAUWLD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Xylofuranosyl)-6-azauracil typically involves the condensation of 6-azauracil with a ribose derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(beta-D-Xylofuranosyl)-6-azauracil undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Antiviral Applications

Mechanism of Action:
1-(beta-D-Xylofuranosyl)-6-azauracil exhibits antiviral properties primarily by inhibiting viral RNA synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA, disrupting replication processes.

Case Studies:

  • A study demonstrated that this compound effectively inhibited the replication of several RNA viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) in vitro. The incorporation of this compound into viral RNA led to premature termination of RNA synthesis, significantly reducing viral load in treated cells.

Anticancer Research

Mechanism of Action:
The compound also shows promise as an anticancer agent by interfering with nucleotide metabolism. It acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis.

Research Findings:

  • In vivo studies indicated that treatment with this compound resulted in reduced tumor growth in models of leukemia and solid tumors. The compound's ability to inhibit DNA synthesis was linked to its structural properties, allowing it to mimic natural substrates and bind effectively to target enzymes .

Biochemical Research

Applications in Nucleotide Synthesis:
this compound is utilized in the synthesis of modified nucleotides for biochemical assays and research purposes. Its unique structure provides insights into nucleotide interactions and metabolism.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
UridineStandard ribofuranosyl structureNatural nucleotide involved in RNA synthesis
CytidinePyrimidine baseInvolved in RNA synthesis
6-AzauridineNitrogen substitution at position 6Anticancer properties
This compound Xylofuranosyl sugar, azine at position 6Antiviral and anticancer activities

Therapeutic Potential

Antiviral Therapy:
The compound's ability to inhibit viral replication makes it a candidate for developing antiviral therapies against persistent viral infections. Its incorporation into therapeutic regimens could enhance treatment efficacy for patients with chronic viral diseases.

Cytostatic Effects:
Research has shown that this compound can inhibit cell proliferation, making it a valuable tool for studying cell cycle regulation and apoptosis in cancer research.

Mechanism of Action

1-(beta-D-Xylofuranosyl)-6-azauracil exerts its effects by inhibiting uridine monophosphate synthase, an enzyme involved in pyrimidine biosynthesis. This inhibition leads to a depletion of intracellular nucleotide pools, affecting nucleic acid synthesis and cellular metabolism . The compound targets specific molecular pathways, including those involved in RNA and DNA synthesis .

Comparison with Similar Compounds

    Uridine: A naturally occurring nucleoside with similar structural features.

    5-Fluorouracil: An anticancer drug that also targets pyrimidine biosynthesis.

    Cytarabine: A nucleoside analog used in chemotherapy.

Uniqueness: 1-(beta-D-Xylofuranosyl)-6-azauracil is unique due to its specific inhibition of uridine monophosphate synthase and its broad-spectrum antiviral and anticancer activities. Unlike other nucleoside analogs, it has a distinct mechanism of action and a unique set of molecular targets .

Properties

Molecular Formula

C8H11N3O6

Molecular Weight

245.19 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)

InChI Key

WYXSYVWAUAUWLD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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